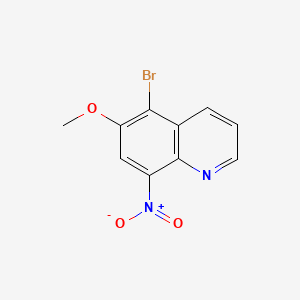5-Bromo-6-methoxy-8-nitroquinoline
CAS No.: 5347-15-9
Cat. No.: VC14454984
Molecular Formula: C10H7BrN2O3
Molecular Weight: 283.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5347-15-9 |
|---|---|
| Molecular Formula | C10H7BrN2O3 |
| Molecular Weight | 283.08 g/mol |
| IUPAC Name | 5-bromo-6-methoxy-8-nitroquinoline |
| Standard InChI | InChI=1S/C10H7BrN2O3/c1-16-8-5-7(13(14)15)10-6(9(8)11)3-2-4-12-10/h2-5H,1H3 |
| Standard InChI Key | SDMIYMJTQNOZRV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)Br |
Introduction
Structural and Molecular Characteristics
The quinoline core of 5-bromo-6-methoxy-8-nitroquinoline consists of a bicyclic aromatic system fused from a benzene ring and a pyridine ring. Substitutions at specific positions dictate its electronic and steric properties:
-
Bromine at position 5 introduces steric bulk and enhances electrophilic reactivity.
-
Methoxy at position 6 donates electron density via resonance, stabilizing the aromatic system.
-
Nitro at position 8 acts as a strong electron-withdrawing group, polarizing the molecule and facilitating nucleophilic substitution reactions .
The compound’s 3D structure, accessible via computational models, reveals a planar quinoline ring with substituents oriented perpendicularly to minimize steric clashes . Its IUPAC Standard InChIKey (SDMIYMJTQNOZRV-UHFFFAOYSA-N) confirms unambiguous identification in chemical databases .
Synthetic Methodologies
Classical Nitration and Halogenation
Early synthetic routes involved sequential nitration and halogenation of methoxy-substituted quinolines. For example, nitration of 5-bromo-6-methoxyquinoline using fuming nitric acid at 0–5°C yields the 8-nitro derivative with moderate efficiency . Challenges include controlling regioselectivity and minimizing byproducts such as dinitro compounds.
Palladium-Catalyzed Cross-Coupling
Modern approaches employ Pd-catalyzed reactions to improve yield and selectivity. A 2016 study demonstrated Suzuki-Miyaura coupling between 8-bromoquinoline precursors and heteroaryl boronic acids, achieving 70–85% yields under optimized conditions . Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
This method enables modular synthesis of 8-substituted quinolines, including 5-bromo-6-methoxy-8-nitroquinoline .
Physicochemical Properties
Experimental and computational data from the NIST WebBook highlight critical properties :
| Property | Value |
|---|---|
| Molecular Weight | 283.078 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| LogP | Estimated 3.7 |
| Solubility | Low in water; soluble in DMSO, DMF |
The nitro group’s electron-withdrawing effect lowers the pKa of the quinoline nitrogen, enhancing solubility in polar aprotic solvents .
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when contrasted with related quinolines:
| Compound | Key Differences | Bioactivity Comparison |
|---|---|---|
| 8-Nitroquinoline | Lacks bromine and methoxy | Lower antimicrobial potency |
| 5-Bromo-8-nitroquinoline | Missing methoxy group | Reduced solubility in DMSO |
| Nitroxoline | Hydroxy instead of methoxy | FDA-approved for UTIs |
The methoxy group in 5-bromo-6-methoxy-8-nitroquinoline likely improves membrane permeability compared to hydroxylated analogs .
Recent Advances and Future Directions
A 2025 re-evaluation of Pd-catalyzed methods has highlighted room for optimizing ligand systems (e.g., Buchwald-Hartwig ligands) to achieve room-temperature synthesis . Future research should prioritize:
-
Toxicity Studies: Addressing potential off-target effects in eukaryotic cells.
-
Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability.
-
Hybrid Molecules: Conjugation with fluoroquinolones for dual-action antibiotics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume